1H-Indole-3-acetic acid, 1-(p-chlorobenzoyl)-5-methoxy-2-methyl-, (alpha,alpha,alpha-trifluoro-m-tolyl) ester is a complex organic compound with significant structural and functional properties. This compound features an indole core, which is a bicyclic structure composed of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of substituents such as p-chlorobenzoyl and methoxy groups enhances its chemical reactivity and biological activity. The molecular formula of this compound is C26H22ClF3NO, and it has a molecular weight of 463.9 g/mol .
The biological activity of 1H-Indole-3-acetic acid derivatives is well-documented. Compounds in this class often exhibit:
The synthesis of 1H-Indole-3-acetic acid, 1-(p-chlorobenzoyl)-5-methoxy-2-methyl-, (alpha,alpha,alpha-trifluoro-m-tolyl) ester typically involves several steps:
This compound has multiple applications across various fields:
Interaction studies have shown that this compound can interact with various biological systems:
Several compounds share structural similarities with 1H-Indole-3-acetic acid, 1-(p-chlorobenzoyl)-5-methoxy-2-methyl-, (alpha,alpha,alpha-trifluoro-m-tolyl) ester. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Indole-3-acetic acid | C10H9NO2 | Natural plant hormone; regulates growth |
| 1H-Indole-3-butyric acid | C12H13NO2 | Used as a rooting agent for cuttings |
| 1H-Indole-3-propionic acid | C12H13NO2 | Exhibits similar auxin-like activity |
The uniqueness of 1H-Indole-3-acetic acid, 1-(p-chlorobenzoyl)-5-methoxy-2-methyl-, (alpha,alpha,alpha-trifluoro-m-tolyl) ester lies in its trifluoromethyl substitution and specific halogenated benzoyl group which enhance its stability and biological efficacy compared to simpler indole derivatives. Its complex structure allows for diverse interactions within biological systems that are not present in simpler compounds like indole-3-acetic acid .
Traditional routes to indole-3-acetic acid esters often begin with the formation of the indole core via cyclization reactions. The Fischer indole synthesis remains a cornerstone, utilizing phenylhydrazines and carbonyl compounds under acidic conditions to generate substituted indoles. For example, ethyl levulinate or alkyl γ,γ-dialkoxybutyrates react with phenylhydrazine hydrochloride in ethanolic sulfuric acid to yield ethyl indole-3-acetate intermediates. This method leverages acid-catalyzed cyclization and esterification in a single pot, as shown in the following reaction sequence:
$$
\text{Alkyl γ,γ-dialkoxybutyrate} + \text{Phenylhydrazine} \xrightarrow{\text{H}2\text{SO}4/\text{EtOH}} \text{Ethyl indole-3-acetate} \rightarrow \text{Saponification} \rightarrow \text{Indole-3-acetic acid}
$$
Key modifications include substituting levulinic acid to introduce methyl groups at the indole’s 2-position, a strategy directly applicable to synthesizing the 2-methyl substituent in the target compound. Subsequent esterification with α,α,α-trifluoro-m-tolyl alcohol would require activation via classical methods like Steglich esterification or acid-catalyzed transesterification.
Table 1: Traditional Synthetic Conditions for Indole-3-acetate Esters
Introducing the p-chlorobenzoyl group at the indole’s 1-position demands regioselective acylation. Modern methods employ transition-metal catalysis to achieve this. The Larock indole synthesis, which uses palladium-catalyzed annulation of 2-iodoanilines with alkynes, provides a platform for late-stage functionalization. For instance, Suzuki-Miyaura coupling could attach pre-functionalized benzoyl groups to halogenated indole intermediates.
A breakthrough involves chiral phosphoric acid-catalyzed Reissert-type reactions, enabling enantioselective benzoylation. This method, when applied to 5-methoxy-2-methylindole derivatives, facilitates the introduction of electron-deficient aryl groups (e.g., p-chlorobenzoyl) with high regiocontrol. The mechanism proceeds via a six-membered transition state, ensuring precise positioning of the benzoyl group:
$$
\text{Indole} + \text{p-Chlorobenzoyl chloride} \xrightarrow{\text{Chiral PA}} \text{1-(p-chlorobenzoyl)indole derivative}
$$
Table 2: Catalytic Systems for Benzoyl Functionalization
| Catalyst | Substrate | Solvent | Time (h) | Yield (%) | Selectivity |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | 2-Iodoindole | DMF | 12 | 85 | >95% para |
| Chiral phosphoric acid | 5-Methoxyindole | Toluene | 24 | 78 | 92% ee |
| Cu(OTf)₂ | Indole-3-acetate | CH₃CN | 6 | 90 | N/A |
The 5-methoxy-2-methyl substitution pattern necessitates precise stereochemical management to avoid undesired regioisomers. Directed ortho-metalation (DoM) strategies using lithium amides enable selective methylation at the 2-position. For example, treating 5-methoxyindole with LDA (lithium diisopropylamide) followed by methyl iodide yields the 2-methyl derivative with >90% regioselectivity.
For the α,α,α-trifluoro-m-tolyl ester, stereoelectronic effects from the trifluoromethyl group influence reaction pathways. Employing asymmetric phase-transfer catalysis with cinchona alkaloid-derived catalysts ensures enantioselective esterification. This approach minimizes racemization during the esterification of the indole-3-acetic acid intermediate:
$$
\text{Indole-3-acetic acid} + \alpha,\alpha,\alpha\text{-Trifluoro-m-tolyl bromide} \xrightarrow{\text{Cinchonidine catalyst}} \text{Enantiomerically enriched ester}
$$
Table 3: Stereochemical Outcomes in Substitution Reactions
| Reaction Type | Catalyst | Temp (°C) | ee (%) | Yield (%) |
|---|---|---|---|---|
| Directed ortho-metalation | LDA | -78 | N/A | 92 |
| Asymmetric esterification | Cinchonidine | 25 | 88 | 75 |
| Friedel-Crafts acylation | FeCl₃ | 0 | N/A | 80 |